molecular formula C28H24O4S B6339436 2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester CAS No. 1171924-12-1

2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester

Cat. No. B6339436
CAS RN: 1171924-12-1
M. Wt: 456.6 g/mol
InChI Key: PITCKLJFGUUIEZ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step, and this process is not well developed . A radical approach is used for the catalytic protodeboronation of these esters .

Scientific Research Applications

Photovoltaic Applications

Research into similar compounds, particularly those with thiophene units and benzoic acid methyl ester functionalities, has shown potential applications in the field of organic photovoltaics. Compounds with conjugated systems involving thiophene have been employed in the fabrication of organic photovoltaic (OPV) cells, demonstrating enhanced power conversion efficiencies. For instance, multi-branched crystalline molecules synthesized through Horner(Emmons reactions utilizing thiophene-based carbaldehydes have shown to improve photovoltaic performance (D. Kim et al., 2009).

Liquid Crystal Materials

The synthesis of novel poly-monomer materials involving vinylphenyl benzoic acid esters highlights the utility of such compounds in liquid crystal technology. These materials were developed through a series of reactions including esterification, reduction, and dehydrolysis, displaying liquid crystal properties when studied with polarizing optical microscopy and differential scanning calorimetry (魏婷 Wei Ting et al., 2012).

Organic Electronics and Copolymerization

Compounds bearing vinyl and benzoic acid methyl ester groups have been explored for applications in organic electronics, particularly in the synthesis of copolymers for photovoltaic devices. The design and synthesis of bifunctional poly-monomer materials and their subsequent copolymerization with vinyl benzene to form novel materials highlight the potential for these compounds in enhancing the properties of organic electronic devices (G. Kharas et al., 2020).

Luminescent Materials

The introduction of specific functional groups such as methoxy or cyano to the thiophenyl moiety in similar compounds has been found to significantly affect luminescent properties. Studies on the photophysical properties of such molecules reveal their potential in the development of luminescent materials, with applications ranging from sensors to organic light-emitting diodes (OLEDs) (Soyeon Kim et al., 2021).

properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-[5-(4-phenylmethoxyphenyl)thiophen-2-yl]ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O4S/c1-30-25-10-6-9-22(27(25)28(29)31-2)13-16-24-17-18-26(33-24)21-11-14-23(15-12-21)32-19-20-7-4-3-5-8-20/h3-18H,19H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITCKLJFGUUIEZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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